molecular formula C21H24ClCuN2 B1475620 (1,3-Dimesityl-1H-imidazol-3-ium-2-yl) copper chloride CAS No. 873779-78-3

(1,3-Dimesityl-1H-imidazol-3-ium-2-yl) copper chloride

Cat. No. B1475620
CAS RN: 873779-78-3
M. Wt: 403.4 g/mol
InChI Key: JMQRNHTTZWNLMH-UHFFFAOYSA-M
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Description

“(1,3-Dimesityl-1H-imidazol-3-ium-2-yl) copper chloride” is a complex that is assumed to have formed via the insertion of formaldehyde into the copper–carbon bond in an N-heterocyclic carbene complex of copper(I) chloride . The complex is used as a phosphine-free ligand in various metal-catalyzed coupling reactions .


Synthesis Analysis

The preparation of neutral mono-NHC complexes with the general formulae [Cu(NHC)Cl] is routine and straightforward with a variety of synthetic routes to such species available . One of the simplest routes is the reaction of imidazol(in)ium chloride with Cu2O under reflux conditions with no requirement for the exclusion of air and water .


Molecular Structure Analysis

The structure of the binuclear molecule possesses a crystallographically centrosymmetric Cu2O2 central core with the O atoms bridging between the CuII atoms . The copper centres are further ligated by two chloride ligands, resulting in the CuII atoms residing in a distorted square-planar environment . The Cu—O bond lengths are shorter than those previously reported in structures with the same central Cu2O2 motif .


Chemical Reactions Analysis

The complex is assumed to have formed via the insertion of formaldehyde into the copper–carbon bond in an N-heterocyclic carbene complex of copper(I) chloride . This reaction is significant in the landscape of inorganic and organometallic chemistry .


Physical And Chemical Properties Analysis

The species formed are stable when they are isolated in the solid state but solutions show signs of oxidation upon standing for prolonged periods, especially when they are prepared in coordinating solvents such as THF or acetonitrile . The molecular weight of the complex is 403.4 g/mol.

Scientific Research Applications

Benchtop Synthesis and Crystal Structure

A study by McLean et al. (2010) developed a simplified method for synthesizing N-heterocyclic carbene complexes of copper(I) chloride without requiring an inert atmosphere or dry solvents. The compound exhibited linear coordination around the copper(I) center, forming linear chains through intermolecular interactions. This approach could streamline the preparation of similar complexes for research and industrial applications (McLean et al., 2010).

Structural Diversity in Complexes

Research by Tulloch et al. (2001) highlighted the structural diversity attainable in pyridine N-functionalized carbene copper(I) complexes, showcasing different crystallization behaviors and molecular assemblies depending on conditions. This diversity is crucial for designing metal-organic frameworks and catalysts with tailored properties (Tulloch et al., 2001).

Gas Sorption Properties

Chen et al. (2011) described a copper(II) microporous framework demonstrating temperature-dependent selective gas sorption. This property is significant for applications in gas storage, separation, and environmental cleanup (Chen et al., 2011).

Fluorescence and Crystal Structures

Wu et al. (2010) synthesized two copper (imidazole) complexes and analyzed their crystal structures and fluorescence. These properties are of interest for developing fluorescent markers and sensors (Wu et al., 2010).

Potential Anticancer Compounds

Mirzaahmadi et al. (2019) synthesized new water-soluble thiosemicarbazones and their copper(II) complexes, showing promising anticancer activities. Such compounds are valuable for pharmaceutical research and the development of new therapeutics (Mirzaahmadi et al., 2019).

Future Directions

The chemistry of N-heterocyclic carbene (NHC) ligands is prominent within the landscape of inorganic and organometallic chemistry and this prominence looks set to continue . In particular, the chemistry with copper has resulted in an abundance of complexes that have proven to be effective catalysts for a range of organic transformations . Therefore, future research directions may include exploring other potential applications of these complexes in catalysis and other areas of chemistry.

Mechanism of Action

Target of Action

The primary target of the compound (1,3-Dimesityl-1H-imidazol-3-ium-2-yl) copper chloride is the copper-carbene bond. This bond is a key component in the structure of the compound and plays a crucial role in its mechanism of action .

Mode of Action

The compound this compound interacts with its target through the insertion of formaldehyde into the copper-carbene bond . This interaction results in the formation of an unusual dimer, which is assumed to have formed via the insertion of formaldehyde into the copper-carbon bond in an N-heterocyclic carbene complex of copper(I) chloride .

Biochemical Pathways

The affected pathway involves the chemistry of N-heterocyclic carbene (NHC) ligands, which is prominent within the landscape of inorganic and organometallic chemistry . The insertion of formaldehyde into the copper-carbene bond leads to changes in the structure of the compound, affecting the downstream effects of this pathway .

Pharmacokinetics

The stability of the compound when isolated in the solid state is noted, but solutions show signs of oxidation upon standing for prolonged periods, especially when they are prepared in coordinating solvents such as thf or acetonitrile .

Result of Action

The molecular and cellular effects of the action of this compound involve the formation of a binuclear molecule with a crystallographically centrosymmetric Cu2O2 central core . The copper centres are further ligated by two chloride ligands, resulting in the CuII atoms residing in a distorted square-planar environment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound displays signs of oxidation upon standing for prolonged periods, especially when prepared in coordinating solvents . This suggests that the stability of the compound can be influenced by the presence of oxygen and the type of solvent used .

Biochemical Analysis

Biochemical Properties

(1,3-Dimesityl-1H-imidazol-3-ium-2-yl) copper chloride plays a crucial role in biochemical reactions, particularly as a catalyst. The compound interacts with various enzymes and proteins, facilitating reactions that would otherwise be inefficient or slow. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, enhancing their activity and stability. The nature of these interactions often involves the coordination of the copper center with the active sites of the enzymes, leading to a more favorable reaction environment .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate certain signaling pathways that lead to increased expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the copper center to biomolecules, which can result in enzyme inhibition or activation. This binding can lead to conformational changes in the enzyme structure, thereby altering its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects, such as alterations in cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, toxic or adverse effects can occur, including oxidative damage and disruption of cellular processes. Threshold effects have been observed, where a specific dosage range results in optimal benefits without significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and energy metabolism. The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance. These interactions are crucial for understanding the compound’s impact on cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of the compound within tissues is also influenced by its chemical properties, such as solubility and stability .

properties

IUPAC Name

1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;copper(1+);chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2.ClH.Cu/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;;/h7-12H,1-6H3;1H;/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQRNHTTZWNLMH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=C[N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C.[Cl-].[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClCuN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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